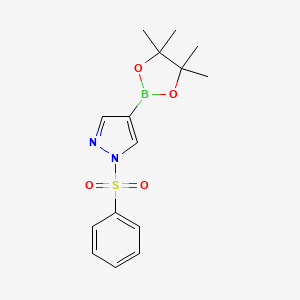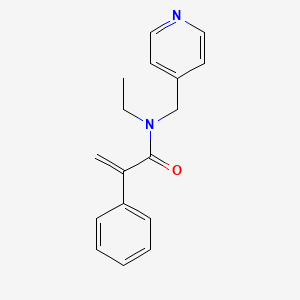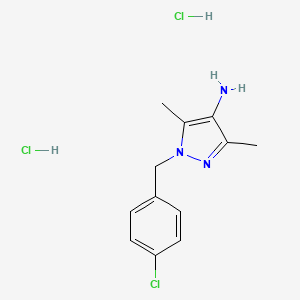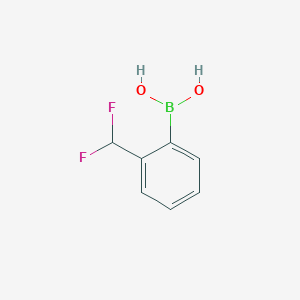
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
描述
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound featuring both sulfonyl and boronate functional groups. Its chemical structure makes it a versatile candidate in various chemical reactions and applications, ranging from medicinal chemistry to material science.
作用机制
Target of Action
Similar compounds have been shown to inhibit protein s6 kinase , which plays a crucial role in the regulation of cell growth and proliferation.
Mode of Action
It’s known that similar boronic acid compounds are involved in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may influence pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s important to note that boronic acid compounds, such as this one, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to inhibit protein s6 kinase , which could potentially lead to the regulation of cell growth and proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . This could potentially impact the stability and efficacy of the compound in physiological environments.
生化分析
Biochemical Properties
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect various types of cells, including cancer cells, by altering their proliferation rates and inducing apoptosis. Additionally, it impacts cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The changes in gene expression result in altered cellular functions and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated significant changes in cellular functions, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound has been shown to affect pathways related to energy metabolism, lipid synthesis, and protein degradation. The interactions with specific enzymes lead to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum determines its interactions with biomolecules and subsequent effects on cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically begins with the formation of the pyrazole ring through cyclization reactions. One common route involves the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. Following this, the introduction of the phenylsulfonyl group is achieved via sulfonylation reactions using phenylsulfonyl chloride under basic conditions. The boronate group is introduced using a Suzuki coupling reaction, which necessitates palladium catalysts and specific ligands to facilitate the cross-coupling process.
Industrial Production Methods: While specific industrial protocols may vary, large-scale production typically involves optimized reaction conditions to maximize yield and purity. The reaction parameters such as temperature, solvent choice, and stoichiometry are fine-tuned. Advanced purification techniques like recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various reactions including:
Oxidation: : The sulfonyl group remains relatively stable under oxidative conditions, while the pyrazole ring can undergo oxidation.
Reduction: : Reduction reactions can target the pyrazole ring, potentially transforming it into dihydropyrazole derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions are possible. The boronate group allows for further Suzuki-type reactions.
Common Reagents and Conditions
Oxidation: : Often performed using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Commonly carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as alkyl or aryl halides in the presence of a base (e.g., NaH) are used for substitutions at the boronate site.
Major Products
From oxidation , various oxidized pyrazole derivatives.
From reduction , dihydropyrazole derivatives.
From substitution , diverse substituted pyrazole or phenylsulfonyl derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules via cross-coupling reactions. It's essential in organic synthesis for generating libraries of compounds in drug discovery.
Biology and Medicine: This compound's structure allows it to act as an intermediate in the synthesis of potential pharmaceuticals, particularly those targeting enzyme inhibitors. It can mimic certain biomolecules, enabling it to act in biochemical pathways.
Industry: Used in the creation of novel materials with specific electronic or optical properties. It also finds applications in the development of new catalysts for various industrial processes.
相似化合物的比较
Comparison
1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : Similar structure but with different positional isomer, leading to varying reactivity.
Phenylsulfonylpyrazoles: : Lack the boronate group, reducing the versatility in cross-coupling reactions.
Pyrazolylboronates: : Do not have the sulfonyl group, affecting their electron-withdrawing capacity and overall reactivity.
Uniqueness: Combines the reactivity of both sulfonyl and boronate groups within a single molecule, offering a unique platform for diverse chemical transformations and applications.
Hope you find this detailed article insightful! What would you like to explore next?
属性
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)23(19,20)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHNPBHUVCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660648 | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-04-9 | |
| Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















